
Phenyl-mesitylacetylene
Vue d'ensemble
Description
Phenyl-mesitylacetylene (PMAA) is an organic compound with the molecular formula C14H12. It is an aromatic hydrocarbon that is used in organic synthesis and as a precursor to other compounds. PMAA is an important component of many organic reactions and is widely used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Applications De Recherche Scientifique
Octopolar Chromophores in Optoelectronics
- Application: Phenylacetylene mesitylenes substituted with donor or acceptor groups have been studied for their optical properties, useful in optoelectronics. The study focuses on the molecular and electronic structures of these compounds, highlighting their potential for tuning optical gaps and enhancing optical transparency (Oliva, Casado, Hennrich & López Navarrete, 2006).
Light-Harvesting Architectures
- Application: The steric effects of substituting phenyl rings in bis(dipyrrinato)zinc complexes with mesityl groups are observed to significantly alter their fluorescence properties. These findings lay the groundwork for using these chromophores in diverse photochemical applications like light-harvesting architectures (Sazanovich et al., 2004).
Platinum-Catalyzed Reactions
- Application: Platinum-catalyzed reactions involving phenylacetylene, including mesitylacetylene, have been investigated. These reactions result in the formation of various complex compounds, which can be relevant in the field of organometallic chemistry and catalysis (Naka, Mihara, Kobayashi & Ishikawa, 2017).
Influence in Transition-Metal Borylene Complexes
- Application: The influence of steric bulk, such as that provided by mesityl substituents, on the reactivity of transition-metal haloboryl complexes is significant. This study showcases the effects of substituents like mesityl on the formation of metal complexes, relevant in the field of organometallic chemistry (Coombs, Aldridge, Coles & Hursthouse, 2003).
Nonlinear Optical Properties and Molecular Design
- Application: Aryldimesityl boranes, including phenylethynyl variants, exhibit notable nonlinear optical properties. Theoretical studies on these compounds can guide the design of materials with improved electron transport and optical characteristics, which is crucial for developing advanced photonic and electronic devices (Yuan et al., 2006).
Heteroleptic Cu(II) Dipyrromethene Complexes
- Application: The study of meso-phenyldipyrromethene acetylacetonato copper(II) complexes, with different substituents including mesityl, provides insights into the coordination environment of these complexes. This research can be applied in developing new materials for catalysis and sensor technology (Heinze & Reinhart, 2006).
Propriétés
IUPAC Name |
1,3,5-trimethyl-2-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-13-11-14(2)17(15(3)12-13)10-9-16-7-5-4-6-8-16/h4-8,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZPCQJFVBCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507227 | |
| Record name | 1,3,5-Trimethyl-2-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29778-31-2 | |
| Record name | 1,3,5-Trimethyl-2-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



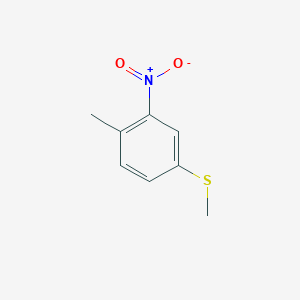
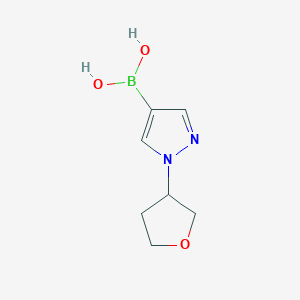

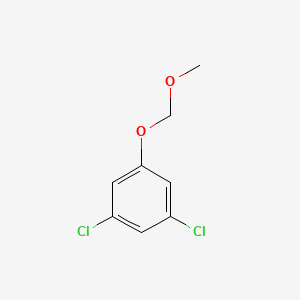

![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
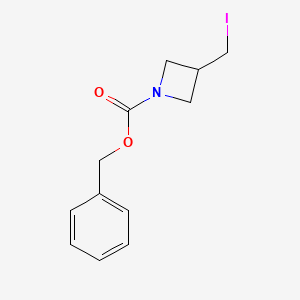
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
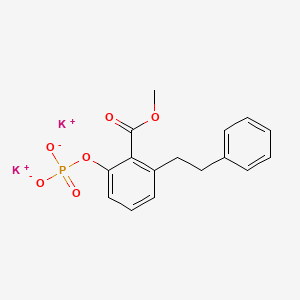
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
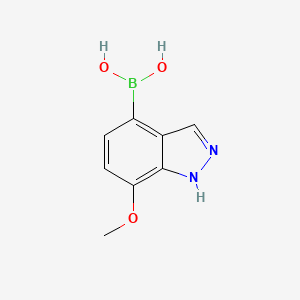
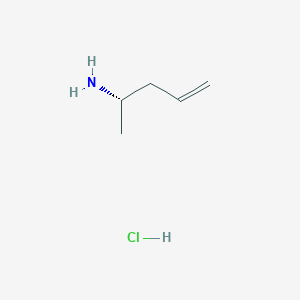
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)